molecular formula C15H12ClF3N2O3S B1672385 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide CAS No. 188591-46-0

4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide

Cat. No. B1672385
M. Wt: 392.8 g/mol
InChI Key: JFUIMTGOQCQTPF-UHFFFAOYSA-N
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Description

“4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide”, also known as GSK3787, is a potent and selective ligand for PPARδ (Peroxisome Proliferator-Activated Receptor δ) with good pharmacokinetic properties . It has been identified as a selective and irreversible PPARδ antagonist .


Molecular Structure Analysis

The molecular formula of this compound is C15H12ClF3N2O3S . A detailed binding study using mass spectral analysis confirmed covalent binding to Cys249 within the PPARδ binding pocket .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 392.8 g/mol . Unfortunately, the retrieved sources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Pharmacological Applications and Molecular Interactions

A study by Shearer et al. (2010) identified 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (GSK3787) as a potent and selective ligand for PPARdelta, demonstrating its utility in elucidating PPARdelta cell biology and pharmacology through detailed binding studies confirming covalent binding to Cys249 within the PPARdelta binding pocket (Shearer et al., 2010).

Chemical Properties and Stability

Research into the benzimidazole sulfoxide class, while not directly mentioning 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide, highlights the importance of pyridine nitrogen in controlling the pyridine pKa for achieving high potency and stability under physiological conditions, shedding light on the chemical behavior of similar compounds (Ife et al., 1989).

Metabolic Pathways

The study of GDC-0449, a compound with a somewhat related molecular structure, provides insights into the metabolic fate and disposition in organisms. It shows extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation, suggesting potential similarities in the metabolism of 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (Yue et al., 2011).

Novel Synthetic Routes and Molecular Design

Andersen et al. (2013) discuss the development and scaling up of a synthesis process for a selective and reversible antagonist of the P2Y12 receptor, indicating the relevance of novel synthetic approaches for compounds including 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide, and highlighting the importance of efficient synthetic routes in supporting preclinical and clinical studies (Andersen et al., 2013).

Environmental Impact and Biodegradation

The biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1, while not directly related to 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide, outlines a microbial degradation pathway for sulfonylurea herbicides. This suggests potential environmental biodegradation pathways and considerations for related compounds, reflecting on their environmental impact and removal strategies (Li et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide

CAS RN

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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